Terephthalic Acid

Beschreibung

Significance in Contemporary Chemical Industry

Terephthalic acid (TPA), and its purified form (PTA), are commodity chemicals of immense importance. wikipedia.orgchemicalbook.com Virtually the entire global supply of TPA is used as a precursor to polyethylene (B3416737) terephthalate (B1205515) (PET), a versatile polyester (B1180765) used in the manufacturing of clothing, plastic bottles, and packaging films. wikipedia.orgchemicalbook.comindustryarc.com The global market for purified this compound was valued at over USD 60 billion in 2023 and is projected to continue its growth, highlighting its substantial economic impact. prismaneconsulting.comglobenewswire.com

The widespread use of TPA is attributed to the desirable properties it imparts to polymers, such as high strength, thermal stability, and durability. britannica.comemergenresearch.com Beyond PET, this compound is a key ingredient in the production of other engineering polymers like polybutylene terephthalate (PBT), which is used in automotive parts and electrical components. wikipedia.orgsigmaaldrich.com It also serves as a raw material for certain plasticizers, powder coatings, and in the pharmaceutical industry. chemicalbook.comatamankimya.com

The production of PTA is a massive industrial undertaking, with global demand exceeding 30 million tonnes as early as 2006 and continuing to rise. chemicalbook.comchemeurope.com The primary feedstock for TPA production is para-xylene (p-xylene), which is derived from crude oil. jgc-indonesia.comtaylorandfrancis.com The most common production method is the Amoco process, which involves the catalytic oxidation of p-xylene (B151628) in an acetic acid solvent. wikipedia.orgacs.org

Role as a Fundamental Monomer in Polymer Science

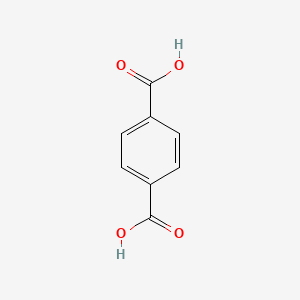

This compound's molecular structure, featuring two carboxylic acid groups at opposite ends of a benzene (B151609) ring, makes it an ideal difunctional monomer for polymerization reactions. britannica.com This structure allows it to link with diols, such as ethylene (B1197577) glycol, through a process called condensation polymerization to form long polyester chains. byjus.comprocess-insights.com

The most prominent polymer derived from this compound is polyethylene terephthalate (PET). atamankimya.commsu.edu The synthesis of PET involves the reaction of this compound or its derivative, dimethyl terephthalate (DMT), with ethylene glycol. process-insights.com The presence of the aromatic ring from the this compound unit in the polymer backbone provides stiffness and strength to the resulting material. britannica.com This makes PET an excellent material for applications requiring durability and dimensional stability, such as fibers for textiles (e.g., Dacron) and blow-molded beverage bottles. britannica.com

Beyond PET, this compound is a monomer for a variety of other important polymers:

Polybutylene Terephthalate (PBT): Formed by the polymerization of this compound and 1,4-butanediol, PBT is another engineering thermoplastic with applications similar to PET. wikipedia.orgchemicalbook.com

Polyamides: High-performance polyamides, such as Kevlar, are synthesized using this compound derivatives. wikipedia.org

Poly(ester amide)s: These polymers incorporate both ester and amide linkages and exhibit novel properties. wikipedia.org

Metal-Organic Frameworks (MOFs): In a more recent research area, this compound is used as a linker molecule in the synthesis of MOFs, which are materials with potential applications in gas storage and catalysis. chemicalbook.comatamankimya.com

The versatility of this compound as a monomer allows for the creation of a wide range of polymers with tailored properties, solidifying its fundamental role in polymer science. ontosight.aiontosight.ai

Historical Evolution of Industrial Production and Research Landscape

The history of this compound is closely linked to the development of the polyester industry. acs.org

1846: this compound was first isolated from turpentine (B1165885) by the French chemist Amédée Cailliot. wikipedia.orgchemistryworld.com

Post-World War II: The industrial importance of this compound grew significantly with the burgeoning polyester fiber industry. wikipedia.orgatamankimya.com Early production methods involved the oxidation of p-xylene using nitric acid, a process that was hazardous and produced impure products. wikipedia.orgacs.org

Mid-20th Century: The development of the Witten-Hercules process, which used dimethyl terephthalate (DMT) as an intermediate, was a significant step forward as DMT could be more easily purified than this compound itself. wikipedia.orgchemeurope.com

1955: A major breakthrough occurred when Mid-Century Corporation and ICI announced a process for the direct, bromide-catalyzed air oxidation of p-xylene to this compound. wikipedia.org

Late 1970s: The Amoco Corporation (formerly Standard Oil of Indiana) acquired and refined this technology, leading to the widespread adoption of the "Amoco process," which remains the dominant method for TPA production today. wikipedia.orgnih.govmdpi.com This process uses a cobalt-manganese-bromide catalyst system in an acetic acid solvent. wikipedia.orgmdpi.com

Recent Developments: Research continues to focus on improving the efficiency and sustainability of this compound production. This includes efforts to develop bio-based routes to this compound from renewable resources to create a 100% bio-PET. rsc.orgpnas.org Additionally, advancements in catalyst technology and process optimization aim to reduce byproducts and energy consumption in the traditional p-xylene oxidation process. nih.govresearchgate.net The enzymatic degradation of PET and other terephthalate-based plastics is also an active area of research, with scientists engineering enzymes to break down these polymers into their constituent monomers, including this compound. nih.gov

Global Purified this compound (PTA) Market Data

| Year | Market Value (USD Billion) |

|---|---|

| 2022 | 56.48 emergenresearch.com |

| 2023 | 60.45 globenewswire.com |

| 2024 (Projected) | 0.2 businessresearchinsights.com |

| 2030 (Forecast) | 73.52 industryarc.com |

| 2033 (Forecast) | 97.62 globenewswire.com |

Global Purified this compound (PTA) Production and Demand

| Year | Global Capacity (kilo tons) | Global Demand (kilo tons) |

|---|---|---|

| 1970 | ~1,750 chemicalbook.comchemeurope.com | |

| 2006 | >30,000 chemicalbook.comchemeurope.com | |

| 2016 | ~93,400 prismaneconsulting.com | 66,960 prismaneconsulting.com |

| 2023 | ~125,000 prismaneconsulting.com | 90,000 prismaneconsulting.com |

| 2036 (Poised to cross) | 175,000 prismaneconsulting.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-05-1 | |

| Record name | Polyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026080 | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °C, 500 °F (260 °C) (Open cup) | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals or powder | |

CAS No. |

100-21-0, 211863-90-0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Methodologies for Terephthalic Acid Synthesis

Conventional Industrial Oxidation Processes and Their Challenges

The industrial production of terephthalic acid has long been dominated by the oxidation of petroleum-derived p-xylene (B151628). While highly optimized, these conventional processes face significant challenges related to harsh operating conditions, environmental impact, and catalyst-induced corrosion.

The most widely adopted method for this compound production is the AMOCO process, also known as the Mid-Century process. mdpi.com This process involves the liquid-phase catalytic oxidation of p-xylene using air as the oxidant. mdpi.comwikipedia.org The reaction is typically carried out in an acetic acid solvent at high temperatures (175–225 °C) and pressures (15–30 bar). mdpi.com

A key feature of the AMOCO process is its homogeneous catalyst system, which consists of cobalt and manganese salts, with a bromide compound (such as hydrobromic acid or sodium bromide) acting as a promoter or a regenerative source of free radicals. mdpi.comwikipedia.orgunila.ac.id The oxidation proceeds through a free-radical chain mechanism where p-xylene is sequentially oxidized, first to p-toluic acid and then to this compound. wikipedia.orghelsinki.fi Incomplete oxidation can lead to the formation of impurities, with 4-carboxybenzaldehyde (4-CBA) being a particularly problematic one that adversely affects the polymerization process. atamanchemicals.comcambridge.org

The combination of the bromide promoter and acetic acid at high temperatures creates a highly corrosive environment, necessitating the use of expensive, specialized reactors, often lined with titanium, to withstand these conditions. wikipedia.orgcambridge.org Furthermore, a portion of the acetic acid solvent (approximately 5%) is lost due to decomposition under the severe reaction conditions. wikipedia.orgatamanchemicals.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Raw Material | p-Xylene | mdpi.com |

| Oxidant | Compressed Air | wikipedia.org |

| Solvent | Acetic Acid | mdpi.comwikipedia.org |

| Catalyst System | Cobalt, Manganese, and Bromide salts | mdpi.comwikipedia.org |

| Temperature | 175–225 °C | mdpi.com |

| Pressure | 15–30 bar | mdpi.com |

Significant research has been directed towards mitigating the challenges of the AMOCO process through optimization and process intensification. One area of focus is on the catalyst system, with investigations into additives like zirconium salts to enhance catalyst activity and selectivity. wikipedia.org Other research explores potential replacements for the highly corrosive bromide promoter, such as N-hydroxyphthalimide. wikipedia.org

Alternative reaction media have been studied to create a greener and more efficient process. The use of supercritical carbon dioxide has been shown to allow for the use of pure oxygen instead of air with reduced flammability hazards, leading to more complete oxidation and fewer byproducts. wikipedia.orgatamanchemicals.com Similarly, using supercritical water as a solvent can diminish the environmental impact, though it requires even more demanding conditions of 300–400 °C and over 200 bar. wikipedia.org

Process intensification strategies aim to improve reactor technology. For instance, the development of spray reactors, where the liquid phase is dispersed as fine droplets into an oxygen-containing gas phase, is being explored. cambridge.org This approach enhances the gas-liquid interfacial area, mitigating oxygen starvation in the liquid phase, which is a cause of incomplete oxidation. cambridge.org Such an advancement could potentially produce polymer-grade this compound in a single step, eliminating the need for a costly purification unit. cambridge.org Additionally, computational methods, such as multi-objective differential evolution algorithms, are being employed to optimize operating conditions to reduce consumption and increase revenue. tandfonline.com

Catalytic Aerobic Oxidation of p-Xylene (AMOCO Process)

Emerging Sustainable and Bio-based Synthesis Routes

In response to the reliance on petroleum feedstocks, there is significant global interest in developing sustainable routes to this compound from renewable biomass. pnas.orghelsinki.finih.gov These emerging pathways aim to produce "bio-based" this compound, which is chemically identical to its petrochemical counterpart but derived from plant materials. helsinki.fi

A primary goal of sustainable chemistry is the direct conversion of biomass into valuable platform chemicals and monomers. Several routes are being explored that bypass petroleum-derived p-xylene altogether. pnas.org A notable approach involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical that can be obtained from biomass-derived sugars like glucose and fructose. pnas.orggoogle.com

One prominent pathway is the Diels-Alder reaction, which can build the required six-carbon aromatic ring. pnas.org In this method, a biomass-derived furanic diene reacts with a dienophile. pnas.org For example, oxidized derivatives of HMF can react with ethylene (B1197577) over solid Lewis acid catalysts to produce intermediates that are then oxidized to this compound. pnas.orgnih.govresearchgate.net Another strategy involves using bio-based isoprene (B109036) and bio-based acrylic acid, which undergo a cycloaddition reaction followed by aromatization and oxidation to yield this compound. google.commsu.eduresearchgate.net

| Biomass-Derived Starting Material | Key Reaction Type | Intermediate/Product | Reference |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) Derivatives + Ethylene | Diels-Alder Cycloaddition | 4-(Hydroxymethyl)benzoic acid (HMBA) | pnas.orgnih.gov |

| Isoprene + Acrylic Acid | Cycloaddition, Aromatization | p-Toluic Acid | google.commsu.edu |

| Lignocellulosic Biomass (Sawdust) | Catalytic Pyrolysis | p-Xylene | researchgate.netscispace.com |

| p-Cymene (B1678584) (from Terpenes) | Heterogeneous Catalytic Oxidation | This compound | nih.gov |

Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin (B12514952) from non-food sources like wood and agricultural waste, is a particularly attractive feedstock due to its abundance and low cost. helsinki.fihelsinki.firsc.org Several conversion pathways are under investigation.

One direct route is the selective catalytic pyrolysis of lignocellulosic biomass, such as sawdust, to form aromatic intermediates like p-xylene. researchgate.netscispace.com In one study, a Ga2O3/SiO2/HZSM-5 catalyst was used to achieve a p-xylene yield of 23.4% from sawdust. This bio-derived p-xylene was then selectively oxidized to this compound with a yield of 72.8% using a CoMn2O4@SiO2@Fe3O4 catalyst. researchgate.netscispace.com

Other pathways convert lignocellulose into platform chemicals first. For instance, lignocellulose can be broken down to produce sugars, which are then fermented to produce compounds like isobutanol. helsinki.fi The isobutanol can be subsequently converted catalytically to p-xylene. helsinki.fiacs.org Another approach uses terpenes, which are naturally occurring compounds in many plants, as a starting point. For example, p-cymene, synthesized from biodegradable terpenes like limonene (B3431351), can be selectively oxidized over a heterogeneous catalyst to produce this compound. nih.gov Research has also demonstrated a three-step catalytic conversion of sawdust directly into methoxythis compound. uit.no

Despite the promise of bio-based routes, significant challenges hinder their widespread industrial adoption. A major hurdle is the low efficiency of many conversion processes. mdpi.com The inherent structural complexity and recalcitrance of lignocellulosic biomass make it difficult to break down into useful chemical entities efficiently. rsc.orgmdpi.comresearchgate.net

Lignocellulosic Biomass Conversion Pathways

Indirect Routes via Bio-derived Platform Chemicals

The transition towards a bio-based economy has spurred research into producing essential chemicals like this compound from renewable resources. These indirect routes leverage platform chemicals derived from biomass, offering a sustainable alternative to petrochemical feedstocks.

A promising strategy for synthesizing bio-based this compound involves the Diels-Alder reaction, a powerful tool for forming the necessary six-carbon aromatic ring from biomass-derived furans. pnas.orgrsc.org This approach typically uses 5-hydroxymethylfurfural (HMF), a valuable platform chemical obtainable from biomass, as a starting point. pnas.org

The core of this method is the cycloaddition reaction between a furanic diene and a dienophile, which creates an oxabicyclic intermediate that is subsequently dehydrated to form the aromatic product. pnas.orgcaltech.edu One pathway involves the reduction of HMF to 2,5-dimethylfuran (B142691) (DMF), which then reacts with ethylene. pnas.org However, this reduction step often requires expensive metal catalysts and a hydrogen source, presenting commercial challenges. pnas.org

To circumvent the need for hydrogenation, research has focused on routes that start with oxidized derivatives of HMF. pnas.orgnih.gov For instance, 5-(hydroxymethyl)furoic acid (HMFA), a partially oxidized version of HMF, can undergo a Diels-Alder reaction with high-pressure ethylene. pnas.orgnih.gov Using a solid Lewis acid catalyst, such as a pure-silica molecular sieve with framework tin (Sn-Beta), this reaction yields 4-(hydroxymethyl)benzoic acid (HMBA), a direct precursor to this compound. pnas.orgnih.gov In one study, this process achieved a 31% selectivity to HMBA at 61% HMFA conversion after 6 hours at 190 °C. pnas.orgnih.gov

Another approach involves protecting the HMFA with methanol (B129727) to form methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC). This derivative can then react with ethylene over catalysts like Sn-Beta or a pure-silica molecular sieve containing zirconium (Zr-Beta), with the latter showing up to 81% selectivity for the desired intermediate at 26% conversion. pnas.orgnih.gov

A significant challenge in this area is the reactivity of the furan (B31954) derivative. The fully oxidized HMF derivative, 2,5-furandicarboxylic acid (FDCA), is an "electron-poor" diene and reacts very slowly with ethylene, leading to negligible yields of this compound under typical conditions. pnas.orgcaltech.edu However, recent studies have shown that even electron-poor furoic acids can act as reactive dienes in Diels-Alder reactions with certain dienophiles, particularly when using water as a solvent, which could open new avenues for this technology. rsc.org

Diels-Alder Reactions for this compound Precursors from HMF Derivatives

| Furan Derivative | Reactant | Catalyst | Product | Selectivity / Yield | Reference |

|---|---|---|---|---|---|

| 5-(hydroxymethyl)furoic acid (HMFA) | Ethylene | Sn-Beta | 4-(hydroxymethyl)benzoic acid (HMBA) | 31% Selectivity @ 61% Conversion | pnas.orgnih.gov |

| Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) | Ethylene | Zr-Beta | Methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) | 81% Selectivity @ 26% Conversion | pnas.orgnih.gov |

| Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) | Ethylene | Sn-Beta | Methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) | 46% Selectivity @ 28% Conversion | pnas.orgnih.gov |

| 2,5-furandicarboxylic acid (FDCA) | Ethylene | None (Acetic Acid Solvent) | This compound (TPA) | 16.5 mol % Yield (after 32 hrs) | caltech.edu |

The oxidation of p-cymene represents another significant bio-based route to this compound. researchgate.net p-Cymene is a naturally occurring monoterpenoid found in the essential oils of plants like cumin and thyme and can be readily synthesized from biodegradable terpenes such as limonene and eucalyptol. researchgate.netnih.govgoogle.com This makes it a valuable renewable feedstock for producing bio-terephthalic acid. bath.ac.uk

The process involves the selective liquid-phase oxidation of p-cymene. nih.gov However, this transformation is more complex than the conventional oxidation of p-xylene, as it consists of several parallel and consecutive reactions. nih.gov Research has focused on developing effective catalytic systems to control this complexity and maximize the yield of this compound.

One successful approach utilized a heterogeneous Mn-Fe mixed-oxide catalyst for the aerobic oxidation of p-cymene. researchgate.netnih.gov This system achieved a this compound yield of 51% at 140°C and 2 MPa of oxygen pressure over 48 hours. researchgate.net More recent developments include an efficient, elevated-pressure process using a mixed catalyst system of cobalt(II) nitrate (B79036) (Co(NO3)2) and manganese(II) bromide (MnBr2) in acetic acid. bath.ac.ukacs.org Operating at 125 °C and 30 bar of air, this method produced crystalline white this compound in approximately 70% yield within a short reaction time of 6 hours. bath.ac.ukacs.org The high efficiency is attributed to the synergistic action of bromine and nitrate radicals generated by the mixed catalyst system. bath.ac.uk

Milder conditions have also been explored for producing key intermediates. For instance, using a CoBr2/Mn(OAc)2 catalyst under one atmosphere of air can yield p-methylacetophenone, while a Co(NO3)2/MnBr2 system under one atmosphere of oxygen can produce p-toluic acid, both in yields of 55-60%. bath.ac.ukacs.org

Catalytic Oxidation of p-Cymene to this compound (TPA) and Intermediates

| Catalyst System | Oxidant | Conditions | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| Mn-Fe mixed-oxide | O₂ | 140 °C, 2 MPa, 48 h | This compound | 51% | researchgate.net |

| Co(NO₃)₂ / MnBr₂ | Air (30 bar) | 125 °C, 6 h | This compound | ~70% | bath.ac.ukacs.org |

| Co(NO₃)₂ / MnBr₂ | O₂ (1 atm) | 24 h | p-Toluic acid | 55-60% | bath.ac.ukacs.org |

| CoBr₂ / Mn(OAc)₂ | Air (1 atm) | 24 h | p-Methylacetophenone | 55-60% | bath.ac.ukacs.org |

Diels-Alder Approaches from Furan Derivatives

Green Chemistry Process Innovations

In addition to developing bio-based feedstocks, significant efforts are underway to re-engineer the synthesis process itself to be more environmentally friendly and efficient. These innovations target the reduction of waste, energy consumption, and hazardous material use associated with conventional methods.

Spray process technology has emerged as a greener alternative to the conventional Mid-Century (MC) or Amoco process for this compound production. cambridge.orgresearchgate.netfit.edu The traditional MC process is conducted in a stirred tank reactor where oxygen gas is bubbled through a liquid solution of p-xylene and catalyst in acetic acid. cambridge.orgresearchgate.net A key limitation of this setup is "oxygen starvation" in the liquid phase, which leads to incomplete oxidation and the formation of impurities like 4-carboxybenzaldehyde (4-CBA). cambridge.orgresearchgate.net Consequently, the crude product requires a separate and expensive catalytic hydrogenation step for purification, which accounts for nearly 50% of the capital investment, 16% of operating costs, and 33% of greenhouse gas emissions of the entire process. cambridge.orgresearchgate.net

The innovative spray process, developed by researchers at the Center for Environmentally Beneficial Catalysis (CEBC), reverses the reactor phases. cambridge.orgresearchgate.netfigshare.com The liquid feed (p-xylene, catalyst, and acetic acid) is sprayed as fine droplets into a continuous gas phase containing oxygen. cambridge.org This dramatically increases the gas-liquid interfacial area, ensuring better oxygen availability to each droplet, which acts as a microreactor. cambridge.org

This enhanced oxygen transfer facilitates the complete oxidation of intermediates, allowing for the production of polymer-grade this compound (<25 ppm 4-CBA) in a single step, thereby eliminating the need for the hydrogenation unit. cambridge.orgresearchgate.netfigshare.com Life Cycle Assessments (LCA) have confirmed the significant environmental and economic benefits of this technology. cambridge.orgresearchgate.net Compared to the MC process, the spray process can reduce capital and operating costs by up to 55% and 16%, respectively, while also lowering global warming potential, acidification, and emissions of volatile organic compounds. researchgate.netresearchgate.netfigshare.com

Economic and Environmental Comparison: Spray Process vs. Mid-Century (MC) Process

| Metric | Mid-Century (MC) Process | Spray Process | Improvement | Reference |

|---|---|---|---|---|

| Capital Cost Reduction | Baseline | ~50-55% Lower | Significant | researchgate.netresearchgate.netfigshare.com |

| Operating Cost Reduction | Baseline | ~15-16% Lower | Significant | researchgate.netresearchgate.netfigshare.com |

| Purification Step | Required (Hydrogenation) | Not Required | Process Simplification | cambridge.orgresearchgate.net |

| Greenhouse Gas Emissions | Baseline | Significantly Lower | Environmental Benefit | cambridge.orgresearchgate.net |

| Global Warming Potential | Baseline | Lower | Environmental Benefit | researchgate.net |

Photocatalytic oxidation of p-xylene to this compound is being investigated as a sustainable route that operates under significantly milder conditions than the energy-intensive commercial Amoco process. scilit.commdpi.com Traditional methods rely on high temperatures (175–225 °C) and pressures (15-30 atm) along with corrosive catalysts, posing environmental and safety concerns. scilit.comekb.eg Photocatalysis offers the potential to drive the oxidation using light energy at or near ambient temperature and pressure. mdpi.com

The primary goal is to develop highly selective and stable heterogeneous photocatalysts that can efficiently convert p-xylene to this compound with minimal formation of by-products. scilit.com Research efforts are focused on creating advanced photocatalyst formulations, such as non-metallic or hybrid systems, to avoid the use of expensive noble metals and to overcome challenges like limited light absorption and rapid charge recombination. scilit.commdpi.com

For example, modifying the surface of titanium dioxide (TiO2) with transition metals like nickel (Ni) and zinc (Zn) has been shown to increase the rate of photocatalytic oxidation under visible light. researchgate.net Another study demonstrated an exceptionally high conversion of p-xylene (98%) with a 96% yield of this compound at room temperature using a mercury lamp, ozone, and an acetonitrile/water solvent system. mdpi.com While these results are promising, significant challenges remain in developing catalysts with the long-term stability, recyclability, and cost-effectiveness required for industrial-scale applications. scilit.com

Spray Process Technology and Environmental Impact Assessment

Catalysis in this compound Production

Catalysis is at the heart of this compound production, dictating the efficiency, selectivity, and environmental footprint of the synthesis process. The industry standard Amoco process relies on a homogeneous catalyst system composed of cobalt and manganese salts, promoted by a bromine source, all dissolved in acetic acid. nih.govwikipedia.orgvalcogroup-valves.com In this system, bromine radicals initiate the free-radical oxidation of the methyl groups on p-xylene. wikipedia.org While highly effective, this catalyst cocktail is extremely corrosive, necessitating the use of expensive, specialized reactors lined with materials like titanium. wikipedia.org

To address these drawbacks, research has explored several innovative catalytic strategies:

Heterogeneous Catalysts : To simplify catalyst recovery and reduce corrosion, solid (heterogeneous) catalysts are being developed. These catalysts can be more easily separated from the reaction mixture than their dissolved homogeneous counterparts. mdpi.com Examples include nanorods of manganese dioxide (MnO2) for the oxidation of p-toluic acid to this compound and Mn-Fe mixed-oxide catalysts for the oxidation of bio-derived p-cymene. researchgate.netekb.eg

Bromine-Free Systems : Given the corrosive and hazardous nature of bromine, finding effective replacements is a key research goal. wikipedia.org N-Hydroxyphthalimide (NHPI) has emerged as a promising alternative promoter. wikipedia.org It functions by generating an oxyl radical and enables the oxidation reaction to proceed efficiently under milder temperatures and without bromine, achieving high yields of this compound. mdpi.comwikipedia.org

Catalyst Promoters and Alternative Systems : The performance of standard catalysts can be boosted by promoters. Zirconium salts, for example, have been found to enhance the activity and selectivity of the Co-Mn-Br system. wikipedia.org Ketones with α-methylene groups, such as 2-butanone, can also act as promoters by helping to form the active cobalt(III) catalyst. wikipedia.org

Catalysts for Bio-Routes : The shift towards renewable feedstocks requires the development of entirely new catalytic systems. As detailed previously, solid Lewis acid catalysts like Sn-Beta and Zr-Beta are effective for the Diels-Alder reactions of furan derivatives, while mixed metal systems such as Co(NO3)2/MnBr2 have been optimized for the selective oxidation of p-cymene. nih.govbath.ac.ukacs.org

Overview of Catalytic Systems in this compound Synthesis

| Catalyst System | Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Cobalt-Manganese-Bromide (Co/Mn/Br) | Homogeneous | p-Xylene | Industry standard (Amoco process); highly effective but corrosive. | nih.govwikipedia.org |

| N-Hydroxyphthalimide (NHPI) with Co/Mn | Homogeneous | p-Xylene | Bromine-free alternative; operates under milder conditions. | mdpi.comwikipedia.org |

| Manganese Dioxide (MnO₂) Nanorods | Heterogeneous | p-Toluic Acid | Solid catalyst, easier separation, high yield. | ekb.eg |

| Mn-Fe Mixed-Oxide | Heterogeneous | p-Cymene | Catalyst for bio-based route from terpenes. | researchgate.net |

| Sn-Beta / Zr-Beta Zeolites | Heterogeneous (Lewis Acid) | Furan Derivatives | Catalyst for bio-based Diels-Alder route. | pnas.orgnih.gov |

| Co(NO₃)₂ / MnBr₂ | Homogeneous | p-Cymene | High-yield catalyst for bio-based route from terpenes. | bath.ac.ukacs.org |

Development of Homogeneous and Heterogeneous Catalysts

The limitations of the traditional homogeneous AMOCO process, such as catalyst separation and reuse, have spurred the development of alternative catalysts. sapub.org While homogeneous catalysts remain a key area of research, with modifications aimed at milder reaction conditions, the primary focus has shifted towards heterogeneous catalysts, which offer easier separation from the reaction products and potential for recyclability, a crucial factor for industrial applications. mdpi.comsapub.org

Research into heterogeneous catalysts for p-xylene oxidation has explored various materials. mdpi.com Early examples included manganese and cobalt oxides supported on alumina (B75360) (Al2O3), as well as X and Y zeolites doped with manganese and cobalt. mdpi.com These solid catalysts aim to provide the catalytic activity of the homogeneous systems while simplifying the post-reaction purification process. sapub.org

A significant advancement in heterogeneous catalysis is the development of systems that can operate under greener conditions, potentially even in a solvent-free manner. mdpi.com For instance, CeO2 nanoparticles have been investigated as a heterogeneous catalyst for the aqueous-phase oxidation of p-xylene, eliminating the need for hazardous bromide promoters and acetic acid. mdpi.com Under mild conditions (70 °C and 1 bar O2 pressure), these nanoparticles yielded 35% TPA. mdpi.com

The following table summarizes the performance of selected homogeneous and heterogeneous catalysts in the synthesis of this compound.

| Catalyst System | Catalyst Type | p-Xylene Conversion (%) | This compound (TPA) Yield/Selectivity (%) | Reference |

| Co/Mn/Br | Homogeneous | Not specified | 90-97% Yield | mdpi.com |

| CeO2 Nanoparticles | Heterogeneous | Not specified | 35% Yield | mdpi.com |

| Mn-Co-Sal-APTES-MCM-41 | Heterogeneous | 100% | 59.00% Yield | sapub.org |

| Homogeneous equivalent | Homogeneous | 100% | 20.72% Yield | sapub.org |

Novel Catalyst Design for Enhanced Selectivity and Efficiency

Hybrid catalyst systems, which combine different materials to achieve synergistic effects, have shown significant promise. mdpi.commdpi.com An example is a bimetallic MnCo catalyst supported on a mesoporous hierarchical MCM-41/halloysite nanotube composite. This catalyst achieved a 99% conversion of p-xylene and 93.8% selectivity to TPA. researchgate.net Another approach involves the use of non-metallic photocatalysts, such as 2-carboxyanthraquinone (AQ-COOH), which under visible light illumination and 1 atm of O2, achieved a p-xylene conversion of 70.9% with high selectivity towards the intermediate p-toluic acid. researchgate.netresearchgate.net The development of hybrid systems free from expensive noble metals is a key goal in achieving economically viable and sustainable TPA production. mdpi.comresearchgate.netscilit.com

The table below presents data on the performance of various hybrid and non-metallic catalysts.

| Catalyst | Catalyst Type | p-Xylene Conversion (%) | Product Selectivity (%) | Reference |

| Mn²⁺₁Co²⁺₁₀@MCM-41/HNT | Hybrid Heterogeneous | 99% | 93.8% (TPA) | researchgate.net |

| 2-carboxyanthraquinone (AQ-COOH) | Non-metallic Photocatalyst | 70.9% | 88.2% (p-toluic acid) | researchgate.netresearchgate.net |

| Pd/Sb/Mo@TiO₂ | Hybrid Heterogeneous | Not specified | 91% (TPA Yield) | mdpi.com |

Polyoxometalates (POMs) are a class of molecular metal oxides that have shown high efficiency in various catalytic oxidations due to their tunable acidity and redox properties. rsc.orgresearchgate.net POM-based catalysts can be designed as dual-site catalysts. For instance, POM-based zinc-organic networks have been synthesized for the alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET) to produce TPA, achieving over 92% conversion and over 94% selectivity. acs.orgacs.org A decatungstate-based photocatalytic system has also demonstrated a high TPA yield of 93.4% from p-xylene oxidation under mild conditions. mdpi.com

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. aip.orgchemsociety.org.ng Their high surface area and tunable pore structure make them excellent candidates for catalyst supports. aip.orgmdpi.com MOFs like Cu-MOF have been used in p-xylene oxidation, achieving a conversion of 86.1%, although with lower selectivity to TPA (<20%). mdpi.com Other research has focused on synthesizing MOFs using this compound itself as a ligand, creating materials with potential applications in catalysis. aip.orgjca.edu.vn The integration of metal nanoparticles within MOFs, such as AuPd/MIL-101, has also been explored to enhance catalytic activity under milder conditions. researchgate.net While MOFs hold promise, challenges remain in optimizing their stability and selectivity for specific reactions. energy.gov

The following table details the performance of representative POM-based and MOF catalysts.

| Catalyst | Catalyst Type | Conversion (%) | Product Yield/Selectivity (%) | Reference |

| Tetrabutylammonium decatungstate | POM-based Photocatalyst | Not specified | 93.4% (TPA Yield) | mdpi.com |

| POM-based zinc-organic networks | POM-based | >92% (PET conversion) | >94% (TPA Selectivity) | acs.orgacs.org |

| Cu-MOF | MOF | 86.1% (p-xylene conversion) | <20% (TPA Selectivity) | mdpi.com |

| AuPd/MIL-101 | MOF-supported | Not specified | Lower yields at milder conditions | researchgate.net |

Advanced Analytical and Purification Techniques for Terephthalic Acid

Purification Strategies for Crude and Recycled Terephthalic Acid

The production of purified this compound (PTA) from crude this compound (CTA) or recycled sources involves several critical purification steps to remove impurities that can adversely affect polymerization processes.

Crude this compound (CTA), typically produced by the oxidation of p-xylene (B151628), contains various impurities, including 4-carboxybenzaldehyde (4-CBA) and other colored substances. orlen.plgoogle.com The primary method for purifying CTA is catalytic hydrogenation. orlen.pl

In this process, CTA is dissolved in water at elevated temperatures and pressures to create an aqueous solution. google.comgoogle.com This solution is then passed through a reactor containing a hydrogenation catalyst, typically a noble metal like palladium supported on activated carbon. google.comrsc.org The hydrogenation step converts impurities like 4-CBA into more soluble or less detrimental compounds, such as p-toluic acid, which can be more easily separated. google.commdpi.com Some processes may utilize a layered catalyst system, for instance, passing the solution through a ruthenium-on-carbon or rhodium-on-carbon catalyst before a palladium-on-carbon catalyst to enhance purification. google.com

After hydrogenation, the purified this compound solution is cooled, causing the PTA to crystallize. google.comjgc-indonesia.com The crystallized PTA is then separated from the liquid, washed, and dried to yield a high-purity product. jgc-indonesia.com Other purification strategies for CTA include solvent washing, for example with p-xylene or water, to remove residual acetic acid from the oxidation process. researchgate.net

The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) waste through depolymerization yields this compound that requires significant purification before it can be reused for polymerization. researchgate.netzenodo.org The impurities in recycled TPA can vary depending on the recycling method used, which includes hydrolysis (acidic, alkaline, or neutral), alcoholysis, and other depolymerization techniques. rsc.orggoogle.com

A common purification strategy for recycled TPA involves several steps:

Dissolution and Treatment : The crude recycled TPA is dissolved in a sodium hydroxide (B78521) solution. researchgate.netzenodo.org This is often followed by treatment with activated charcoal to remove colored impurities. researchgate.netzenodo.orggoogle.com

Precipitation and Recrystallization : The TPA is then precipitated from the solution, often by acidification with an acid like sulfuric acid. researchgate.netgoogle.com Further purification can be achieved through recrystallization from a solvent such as dimethylacetamide (DMAC). researchgate.netzenodo.org

Filtration and Washing : The purified TPA crystals are separated by filtration and washed to remove any remaining soluble impurities. jgc-indonesia.comgoogle.com

The effectiveness of these purification methods is often evaluated by measuring the optical density of the TPA solution, with a significant decrease indicating improved purity. researchgate.netzenodo.org For instance, one study demonstrated a substantial improvement in the purity of recycled TPA, with the optical density at 340 nm decreasing significantly after purification. researchgate.netzenodo.org

Methods for purifying TPA from the post-reaction mixture after chemical recycling include hydrogenation, the use of activated carbon, re-crystallization, and filtration. rsc.org Some processes for PET hydrolysis are designed to yield TPA of sufficient purity for direct use in synthesizing new polymer. acs.org

Post-Oxidation Purification Methods

Spectroscopic and Chromatographic Characterization Methods

A suite of spectroscopic and chromatographic techniques is employed to characterize the purity, structure, and properties of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating its isomers. Reverse-phase HPLC is a standard method for determining the concentration of key impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid in PTA. infinitalab.comastm.orgiteh.aiantpedia.com The presence of these impurities is undesirable as they can impede the polymerization process and cause discoloration in the final polymer. infinitalab.comiteh.ai ASTM D7884 outlines a specific reverse-phase HPLC method where the PTA sample is dissolved in an ammonium (B1175870) hydroxide solution and analyzed using a C18 column and a UV detector. infinitalab.comantpedia.com

The separation of this compound from its isomers, such as isophthalic acid and phthalic acid, can be challenging due to their structural similarities. sielc.comsielc.com Specialized HPLC columns and methods have been developed to address this. For example, mixed-mode columns that combine reversed-phase and anion-exchange mechanisms can effectively separate these isomers. helixchrom.comzodiaclifesciences.com The retention times can be adjusted by modifying the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH. sielc.com Hydrogen bonding-based separation on specific columns is another approach to separate phthalic acid isomers. sielc.com Micellar liquid chromatography (MLC) has also been successfully used to separate this compound from eight major impurities, including positional isomers, in under 20 minutes. ohiolink.edu

Table 1: HPLC Methods for this compound Analysis

| Analytical Target | HPLC Method | Column Type | Key Parameters |

| Purity (4-CBA, p-Toluic acid) | Reverse-Phase HPLC | C18 | Ammonium hydroxide as solvent, UV detection. infinitalab.comantpedia.com |

| Isomer Separation | Mixed-Mode HPLC | Reversed-phase and anion-exchange | Mobile phase composition (acetonitrile, buffer, pH) can be varied. sielc.comhelixchrom.com |

| Isomer Separation | Hydrogen Bonding | SHARC 1 | Acetonitrile/Methanol (B129727) mobile phase with formic acid and ammonium formate (B1220265) buffer. sielc.com |

| Purity and Isomer Separation | Micellar Liquid Chromatography | C18 | Acidic sodium dodecyl sulfate (B86663) (SDS) mobile phase with a flow rate gradient. ohiolink.edu |

A variety of advanced spectroscopic techniques are utilized to provide a comprehensive characterization of this compound.

Fourier Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the functional groups present in this compound and to characterize polymers synthesized from it. zenodo.org The spectra can confirm the presence of carboxylic acid groups and the aromatic ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are employed to elucidate the molecular structure of this compound and its derivatives. np-mrd.orgresearchgate.netrsc.org ¹H NMR spectra can show signals corresponding to the aromatic protons, while ¹³C NMR provides information about the carbon skeleton, including the carboxylic and aromatic carbons. researchgate.netrsc.org

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is a valuable tool for assessing the purity of this compound, particularly in recycled samples. researchgate.netzenodo.org The technique measures the absorbance of a TPA solution at a specific wavelength (e.g., 340 nm) to quantify the level of impurities. researchgate.netzenodo.org The UV spectrum of this compound shows characteristic absorption maxima, for instance at 190 nm, 241 nm, and 285 nm, which are useful for detection in HPLC analysis. sielc.comsielc.com The absorption peak around 240 nm is often used for quantification. d-nb.info

Scanning Electron Microscopy (SEM) : SEM is utilized to examine the surface morphology and crystal structure of this compound.

X-ray Diffraction (XRD) : XRD is employed to analyze the crystalline structure of this compound, providing information about its crystal lattice and phase purity.

Table 2: Spectroscopic Characterization of this compound

| Technique | Information Obtained |

| FT-IR | Identification of functional groups (e.g., carboxylic acids). zenodo.org |

| ¹H NMR | Elucidation of proton environments in the molecule. rsc.org |

| ¹³C NMR | Characterization of the carbon skeleton. np-mrd.orgresearchgate.net |